molecular formula C23H34N2O3 B11394366 2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11394366
M. Wt: 386.5 g/mol
InChI Key: AHNLDDGSUZQGAE-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure This compound is characterized by its ethoxy and methoxy substituents on the phenyl ring, along with diisopropyl groups on the diazatricyclodecane core

Preparation Methods

The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Phenyl Ring Substituents: The ethoxy and methoxy groups are introduced onto the phenyl ring through standard organic reactions such as etherification and methylation.

    Construction of the Diazatricyclodecane Core: This step involves the formation of the tricyclic structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the tricyclic core.

    Introduction of Diisopropyl Groups: The diisopropyl groups are added through alkylation reactions, using reagents such as isopropyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl ring substituents can undergo substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with similar compounds such as:

    2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has similar structural features but with dipropyl groups instead of diisopropyl groups.

    3-Methoxyphenylboronic acid: While structurally different, this compound shares the methoxyphenyl group and is used in similar chemical reactions.

The uniqueness of this compound lies in its specific combination of substituents and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H34N2O3/c1-7-28-18-9-8-17(10-19(18)27-6)20-24-11-22(15(2)3)12-25(20)14-23(13-24,16(4)5)21(22)26/h8-10,15-16,20H,7,11-14H2,1-6H3

InChI Key

AHNLDDGSUZQGAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C)OC

Origin of Product

United States

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